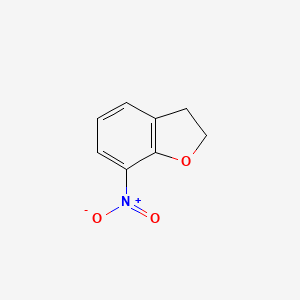

2,3-Dihydro-7-nitrobenzofuran

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,3-Dihydro-7-nitrobenzofuran is a useful research compound. Its molecular formula is C8H7NO3 and its molecular weight is 165.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

The compound has garnered attention for its potential as a therapeutic agent. Research indicates that derivatives of 2,3-dihydro-7-nitrobenzofuran may possess anticancer properties by inhibiting specific kinases involved in cancer progression. Studies have shown that these compounds can selectively bind to kinase targets, leading to inhibited tumor growth in human cancer cell lines.

Key Findings:

- Kinase Inhibition: Interaction studies reveal selective binding to kinases related to cancer.

- Mechanism of Action: The nitro group facilitates interactions with enzymes and receptors, influencing various biological effects.

In addition to its anticancer potential, this compound exhibits various biological activities. Its derivatives are being studied for antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents against infectious diseases. The compound's ability to modulate enzyme activity contributes to its potential as an anti-inflammatory and neuroprotective agent.

Agricultural Applications

Research has also explored the use of this compound as an intermediate in the synthesis of pesticides. Its derivatives have shown efficacy against various pests, indicating its potential role in agricultural chemistry. For instance, studies have demonstrated its effectiveness in controlling mosquito larvae and other agricultural pests .

Table: Summary of Biological Activities and Applications

Industrial Applications

In industrial settings, this compound serves as a building block for synthesizing more complex organic molecules. Its unique chemical properties make it suitable for developing dyes and pigments used in various applications . The compound's reactivity allows it to participate in electrophilic substitution reactions, oxidation, and reduction processes that are valuable in material science.

化学反应分析

Catalytic Hydrogenation to Amine Derivatives

The nitro group undergoes selective reduction to form 7-amino-2,3-dihydrobenzofuran derivatives. This reaction is typically catalyzed by palladium on carbon (Pd/C) under hydrogen gas (H₂):

Reaction:

2 3 Dihydro 7 nitrobenzofuranTHF or MeOHH2,Pd C7 Amino 2 3 dihydrobenzofuran+H2O

Conditions:

-

Solvent: Tetrahydrofuran (THF) or methanol

-

Pressure: 50 psi H₂

-

Catalyst loading: 10% Pd/C (3–5 wt%)

This reaction is critical for producing intermediates like 7-amino-2,3-dihydro-2,2-dimethylbenzofuran hydrochloride , a precursor to pesticidal carbamates .

Diazonium Salt Formation

The amine derivative undergoes diazotization with sodium nitrite (NaNO₂) in acidic media (HCl or H₂SO₄):

Reaction:

7 Amino derivative0–5∘CNaNO2,HClDiazonium chlorideNa2SO3Hydrazinesulfonate

Key Steps:

-

Diazotization at 5°C with excess HCl/NaNO₂.

-

Coupling with sodium sulfite to form sulfonic acid derivatives.

-

Reduction with sodium dithionite yields hydrazine intermediates .

Table 1: Diazotization Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Acid | Concentrated HCl or H₂SO₄ |

| NaNO₂ Concentration | 1.5–2.0 eq |

| Yield | 70–85% |

Hydrolysis to Phenol Derivatives

Diazonium salts hydrolyze under acidic or copper-catalyzed conditions to form 7-hydroxy-2,3-dihydrobenzofuran :

Reaction:

Diazonium saltH2O ΔCuSO47 Hydroxy derivative+N2

Applications:

Nitro Group Reactivity

Example:

Nitro reduction (as above) is more facile than direct electrophilic substitution.

Carbamate Insecticide Production

7-Hydroxy-2,3-dihydrobenzofuran reacts with methyl isocyanate or methylcarbamoyl chloride to form carbofuran:

Reaction:

7 Hydroxy derivative+CH3NCOSolventEt3NCarbofuran

Conditions:

Mechanistic Insights

-

Nitro Reduction Mechanism:

-

Diazotization Pathway:

Stability and Handling

-

The nitro group confers thermal stability, but the compound decomposes under strong acids/bases.

-

Store under inert conditions (N₂) at 2–8°C.

属性

CAS 编号 |

17403-48-4 |

|---|---|

分子式 |

C8H7NO3 |

分子量 |

165.15 g/mol |

IUPAC 名称 |

7-nitro-2,3-dihydro-1-benzofuran |

InChI |

InChI=1S/C8H7NO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2 |

InChI 键 |

UWGHHWCSTCOGRB-UHFFFAOYSA-N |

规范 SMILES |

C1COC2=C1C=CC=C2[N+](=O)[O-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。